N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a methylbutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, cyano compounds, and benzamides. Common synthetic routes may involve:
Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the methylbutoxy group: This can be done through etherification reactions using appropriate alkyl halides.
Formation of the benzamide structure: This step may involve amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group to form amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: The specific pathways affected by the compound may include metabolic pathways, signaling cascades, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- Structural uniqueness : The presence of the benzothiophene ring and the specific substituents make this compound unique.
- Chemical properties : The combination of functional groups (cyano, methylbutoxy, benzamide) imparts distinct chemical reactivity and biological activity.
This outline provides a comprehensive overview of the compound “This compound”
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide is a compound of interest due to its selective inhibition of certain kinases, particularly JNK2 and JNK3. The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications in diseases linked to the mitogen-activated protein kinase (MAPK) signaling pathways.
- Chemical Formula : C20H24N2OS
- Molecular Weight : 332.4 g/mol
- CAS Number : 312917-14-9
- Appearance : Tan solid
- Solubility : Soluble in DMSO (10 mg/ml)
This compound functions primarily as a selective inhibitor of JNK2 and JNK3 kinases. The compound exhibits high potency with pIC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating strong binding affinity and effectiveness in inhibiting these targets. Notably, it shows no significant activity against JNK1 or other MAPK family members such as p38α and ERK2 .
Biological Activity Data
Target Kinase | pIC50 Value | Selectivity |
---|---|---|
JNK2 | 6.5 | Selective |
JNK3 | 6.7 | Selective |
JNK1 | No activity | - |
p38α | No activity | - |
ERK2 | No activity | - |
Study 1: Inhibition of JNK Pathway
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers identified this compound as a potent inhibitor of JNK kinases. The unique binding mode was elucidated through X-ray crystallography, demonstrating how the cyano group interacts with the ATP-binding site's hinge region .
Study 2: Therapeutic Implications
Another investigation focused on the therapeutic implications of inhibiting JNK pathways in inflammatory diseases. The findings suggested that compounds like this compound could provide a novel approach to treating conditions such as rheumatoid arthritis and neurodegenerative disorders by modulating inflammatory responses .
Toxicological Profile
The compound has undergone preliminary toxicity assessments. It showed moderate potential for Ames test toxicity but was classified as non-carcinogenic based on current data. Further studies are warranted to fully evaluate its safety profile in vivo .
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C21H24N2O2S/c1-14(2)11-12-25-16-9-7-15(8-10-16)20(24)23-21-18(13-22)17-5-3-4-6-19(17)26-21/h7-10,14H,3-6,11-12H2,1-2H3,(H,23,24) |
InChI Key |
TYWFRQGDTBWHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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